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Compound of Interest

Compound Name: trans-1,2-Cyclohexanediol

Cat. No.: B094037 Get Quote

An In-depth Guide to the IUPAC Nomenclature and Stereochemistry of trans-1,2-
Cyclohexanediol

This technical guide provides a comprehensive overview of the IUPAC nomenclature,

stereochemical relationships, and relevant experimental data for the stereoisomers of trans-
1,2-cyclohexanediol. It is intended for researchers, scientists, and professionals in the field of

drug development and organic chemistry.

Stereoisomerism in 1,2-Cyclohexanediol
Cyclohexane-1,2-diol possesses two stereogenic centers at carbons 1 and 2. This gives rise to

a total of three stereoisomers: a pair of enantiomers (the trans isomers) and a meso compound

(the cis isomer). The trans isomers, which are the focus of this guide, are non-superimposable

mirror images of each other and thus exist as a racemic mixture unless resolved.

IUPAC Nomenclature of trans-1,2-Cyclohexanediol
Stereoisomers
The absolute configuration of each stereogenic center in the trans-1,2-cyclohexanediol
enantiomers is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The two

enantiomers are designated as (1R,2R)-cyclohexane-1,2-diol and (1S,2S)-cyclohexane-1,2-

diol.
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Assigning CIP Priorities
To assign the configuration at each chiral center (C-1 and C-2), the following steps are taken:

Identify Substituents: Each chiral carbon is attached to four different groups: -OH, the other

chiral carbon (C-2 or C-1), and two methylene (-CH2-) groups within the cyclohexane ring.

Assign Priorities: Priorities are assigned based on the atomic number of the atom directly

attached to the stereocenter.

Priority 1: -OH (Oxygen, atomic number 8)

Priority 2: The other chiral carbon, as it is bonded to an oxygen.

Priority 3: The adjacent methylene group that is further from the second hydroxyl group.

Priority 4: The hydrogen atom (not explicitly shown in ring structures).

Determine R/S Configuration: With the lowest priority group (hydrogen) pointing away from

the viewer, the configuration is assigned based on the direction of the sequence from priority

1 to 2 to 3. A clockwise direction corresponds to 'R' (Rectus), and a counter-clockwise

direction corresponds to 'S' (Sinister).

The application of these rules leads to the two distinct enantiomers: (+)-(1R,2R)-cyclohexane-

1,2-diol and (-)-(1S,2S)-cyclohexane-1,2-diol.

Physicochemical Data
The enantiomers of trans-1,2-cyclohexanediol share the same physical properties, such as

melting point and boiling point, but differ in their interaction with plane-polarized light.
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Property
(1R,2R)-
cyclohexane-1,2-
diol

(1S,2S)-
cyclohexane-1,2-
diol

Racemic trans-1,2-
cyclohexanediol

Melting Point (°C) 108-111 108-111 102-105

Specific Rotation [α]D +43.0° (c=1, ethanol) -43.0° (c=1, ethanol) 0°

CAS Number 1072-86-2 14649-03-7 1460-57-7

Experimental Protocol: Asymmetric Dihydroxylation
of Cyclohexene
The enantioselective synthesis of trans-1,2-cyclohexanediol can be achieved through the

asymmetric dihydroxylation of cyclohexene, a method developed by Sharpless. This protocol

provides a route to obtaining one enantiomer in excess.

Objective: To synthesize (1R,2R)-cyclohexane-1,2-diol from cyclohexene using AD-mix-β.

Materials:

AD-mix-β

tert-butanol

Water

Cyclohexene

Sodium sulfite (Na2SO3)

Ethyl acetate

Magnesium sulfate (MgSO4)

Procedure:

A mixture of tert-butanol and water (1:1 ratio) is prepared and cooled to 0 °C.
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AD-mix-β (containing the chiral ligand (DHQD)2PHAL, K3Fe(CN)6, K2CO3, and

K2OsO4·2H2O) is added to the solvent mixture and stirred until both layers are clear.

Cyclohexene is added to the stirred mixture at 0 °C.

The reaction is stirred vigorously at 0 °C for 24 hours. The progress can be monitored by

thin-layer chromatography (TLC).

Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the

mixture is warmed to room temperature and stirred for 1 hour.

The product is extracted with ethyl acetate. The organic layers are combined, washed with

brine, and dried over anhydrous magnesium sulfate.

The solvent is removed under reduced pressure to yield the crude diol.

The product can be purified by column chromatography or recrystallization to yield

enantiomerically enriched (1R,2R)-cyclohexane-1,2-diol.

Visualization of Stereochemical Relationships
The following diagram illustrates the stereochemical pathways from cyclohexene to the various

isomers of 1,2-cyclohexanediol.

Cyclohexene

(1R,2R)-cyclohexane-1,2-diol

Asymmetric Dihydroxylation
(e.g., AD-mix-β)

(1S,2S)-cyclohexane-1,2-diol

Asymmetric Dihydroxylation
(e.g., AD-mix-α)

cis-1,2-cyclohexanediol

Syn Dihydroxylation
(e.g., OsO4, NMO)
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Caption: Stereochemical pathways from cyclohexene to 1,2-cyclohexanediol isomers.

To cite this document: BenchChem. [IUPAC nomenclature for trans-1,2-cyclohexanediol
stereoisomers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b094037#iupac-nomenclature-for-trans-1-2-
cyclohexanediol-stereoisomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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